1-Chloro-2-fluoro-3-nitrobenzene CAS number and properties
1-Chloro-2-fluoro-3-nitrobenzene CAS number and properties
An In-Depth Technical Guide to 1-Chloro-2-fluoro-3-nitrobenzene (CAS: 2106-49-2)
This guide provides a comprehensive technical overview of 1-Chloro-2-fluoro-3-nitrobenzene, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its fundamental properties, synthesis, chemical reactivity, applications, and safety protocols, offering field-proven insights beyond standard data sheets.
Core Identity and Physicochemical Properties
1-Chloro-2-fluoro-3-nitrobenzene is a substituted aromatic compound whose utility is defined by the unique electronic interplay of its three functional groups: a nitro group, a chlorine atom, and a fluorine atom. This specific substitution pattern (1-chloro, 2-fluoro, 3-nitro) dictates its reactivity and makes it a valuable building block for introducing complex functionalities in multi-step syntheses.
Its primary identifier is the CAS (Chemical Abstracts Service) Registry Number 2106-49-2 [1][2][3]. The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2106-49-2 | [1][4][5] |
| IUPAC Name | 1-chloro-2-fluoro-3-nitrobenzene | [4][5] |
| Synonyms | 3-Chloro-2-fluoronitrobenzene, 2-Fluoro-3-chloronitrobenzene | [4] |
| Molecular Formula | C₆H₃ClFNO₂ | [3][4][5] |
| Molecular Weight | 175.54 g/mol | [4][6] |
| Appearance | Yellow to brown liquid | [5][6] |
| Melting Point | 5 °C | [6] |
| Boiling Point | 106 °C @ 5 Torr | [6] |
| Density | 1.5 ± 0.1 g/cm³ | [6] |
| Topological Polar Surface Area | 45.8 Ų | [4] |
Synthesis Pathway: Halogen Exchange (Halex) Reaction
The industrial synthesis of 1-Chloro-2-fluoro-3-nitrobenzene is commonly achieved via a nucleophilic aromatic substitution known as the Halogen Exchange (Halex) reaction. This process involves the displacement of a chlorine atom from a dichlorinated precursor with fluoride.
The most cited precursor is 2,3-dichloronitrobenzene. The choice of this starting material is strategic; the nitro group at the 3-position electronically activates the chlorine at the 2-position (ortho) for nucleophilic attack, making it more susceptible to substitution than the chlorine at the 3-position (meta).
Caption: Synthesis workflow for 1-Chloro-2-fluoro-3-nitrobenzene.
Experimental Protocol: Synthesis from 2,3-Dichloronitrobenzene
This protocol is based on established industrial synthesis methodologies[6].
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Vessel Preparation and Dehydration: Charge a suitable four-necked flask with 2,3-dichloronitrobenzene (e.g., 2.08 mol) and potassium fluoride (KF, e.g., 1.93 mol). Heat the mixture to 140-150 °C under reduced pressure for approximately 3 hours to remove residual water. Expertise & Experience: Anhydrous conditions are critical. KF is hygroscopic, and any water present will react with the substrate and reduce yield by forming undesired hydroxylation byproducts.
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Catalyst Addition: After dehydration, bring the reactor to 140 °C. Add a phase-transfer catalyst such as tetramethylammonium chloride (e.g., 0.06 mol) to the mixture over a temperature range of 150-160 °C. Expertise & Experience: The phase-transfer catalyst is essential for solubilizing the fluoride salt in the organic phase, thereby facilitating its reaction with the aromatic substrate.
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Reaction: Heat the reaction mixture to 165 ± 5 °C and maintain for 8 hours. Monitor the reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC).
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Workup and Purification: Upon completion, cool the reaction mixture. Wash the mixture with water to remove unreacted KF and the catalyst. Separate the organic phase.
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Isolation: Purify the organic phase by distillation to separate the final product, 1-Chloro-2-fluoro-3-nitrobenzene, from unreacted starting material. A reported yield for this process is approximately 87.6%[6].
Chemical Reactivity: A Study in Nucleophilic Aromatic Substitution (SₙAr)
The synthetic value of 1-Chloro-2-fluoro-3-nitrobenzene lies in its predictable reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SₙAr) mechanism. The outcome of such reactions is governed by the electronic properties of the substituents.
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Activating Group: The nitro (NO₂) group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It strongly activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.
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Leaving Groups: Both fluorine and chlorine are potential leaving groups. In SₙAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . Fluorine, being the most electronegative element, has the strongest inductive electron-withdrawing effect. This effect stabilizes the negatively charged Meisenheimer complex more effectively than chlorine does, making the C-F bond more susceptible to attack. Consequently, fluorine is a better leaving group than chlorine in SₙAr reactions , which is counterintuitive to bond strength considerations but is a cornerstone of SₙAr reactivity[7].
In 1-Chloro-2-fluoro-3-nitrobenzene, the fluorine atom is at the 2-position (ortho to the nitro group), while the chlorine is at the 1-position (meta to the nitro group). The ortho position is highly activated. Therefore, nucleophilic attack will overwhelmingly occur at the C-F bond, displacing the fluoride ion.
Caption: Generalized SₙAr mechanism on 1-Chloro-2-fluoro-3-nitrobenzene.
Applications in Drug Discovery and Agrochemicals
1-Chloro-2-fluoro-3-nitrobenzene is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries[2][8].
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Precursor to Bioactive Anilines: The most common subsequent transformation is the reduction of the nitro group to an amine (aniline). The resulting 3-chloro-2-fluoroaniline is a valuable synthon. The presence of ortho-fluoro and meta-chloro substituents provides steric and electronic properties that are often sought in the design of kinase inhibitors and other targeted therapeutics.
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Role in Kinase Inhibitor Synthesis: This compound is listed in chemical databases as "Gefitinib Impurity 46" [4]. Gefitinib is an EGFR kinase inhibitor used in cancer therapy. While the main synthesis routes for Gefitinib typically use the isomeric 3-chloro-4-fluoroaniline[9][10], the presence of 1-chloro-2-fluoro-3-nitrobenzene as a known impurity suggests it may arise from isomeric impurities in the starting materials for the aniline precursor or be involved in alternative, less-common synthetic routes. Its structural similarity makes it a crucial reference standard for quality control in pharmaceutical manufacturing.
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Broader Context in Medicinal Chemistry: The combination of nitro, chloro, and fluoro groups on an aromatic ring is a recurring motif in compounds designed to combat neglected tropical diseases. Studies have shown that these functional groups contribute significantly to the antileishmanial and antichagasic activity of various molecular backbones, making derivatives of this compound promising leads for further investigation[10].
Safety, Handling, and Storage
1-Chloro-2-fluoro-3-nitrobenzene is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory setting.
GHS Hazard Classification
| Hazard Class | Statement | Code | Source(s) |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [6] |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | [8] |
| Acute Toxicity, Inhalation | Toxic if inhaled | H331/H332 | [8] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [8] |
| Eye Damage/Irritation | Causes serious eye irritation | H319 | [8] |
| STOT Single Exposure | May cause respiratory irritation | H335 | [8] |
Protocol for Safe Handling and Emergency Response
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Engineering Controls: Always handle this substance in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
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Body Protection: Wear a lab coat or impervious clothing.
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-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.
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First Aid Measures:
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If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately.
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If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
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If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. Store locked up.
References
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ChemBK. (2024). 1-Chloro-2-fluoro-3-nitrobenzene. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-2-fluoro-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-3-fluoro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
- Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.
- Ming, X., You, F., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Letters in Organic Chemistry, 4(5), 361-363.
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Filo. (n.d.). Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.... Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Retrieved from [Link]
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YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]
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chemconnections.org. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. Retrieved from [Link]
- Kamdem, B. P., & Ferreira, E. I. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Current Drug Targets, 22(4), 379-398.
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